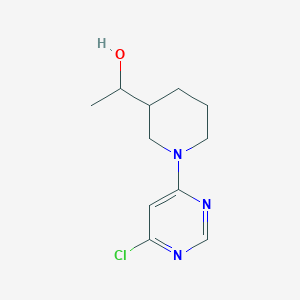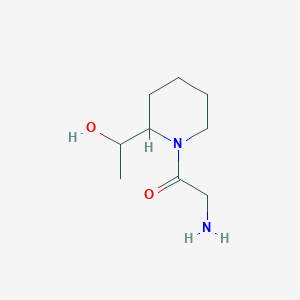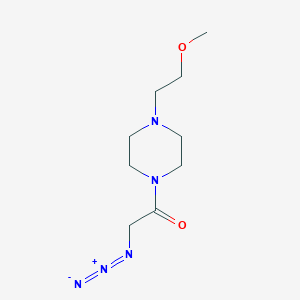
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one (2-AEMPE) is an organic compound with a variety of applications in scientific research. It is a synthetic compound that has been used in a range of applications, including as a reagent in organic synthesis, as a biochemical probe, and as a therapeutic agent. 2-AEMPE has been studied extensively due to its unique properties, which make it a useful tool for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Characterization
2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one serves as a precursor in the synthesis of complex molecules, demonstrating its significance in synthetic chemistry. An eco-friendly microwave-assisted synthesis technique has been reported for the preparation of 1,2,3-triazole derivatives starting from azido-ethanone compounds. This approach highlights the acceleration of chemical reactions using microwave irradiation, presenting a green synthesis pathway with regioselective outcomes. The synthesized compounds are characterized thoroughly, showcasing the utility of this compound in deriving new chemical entities with defined crystal structures and chemical properties (Said et al., 2020).
Biological Activity and Drug Development
Research into the biological activity of derivatives of 2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one reveals their potential in drug development, particularly in the fields of antimicrobial and antifungal applications. Novel conazole analogues, synthesized using this compound as a starting point, have been examined under various conditions, including conventional, microwave, and ultrasound irradiation. These derivatives show promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities, suggesting their utility in developing new therapeutic agents (Mermer et al., 2018).
Antiviral Potentials
Another significant application is found in the development of inhibitors targeting HIV-1 attachment. Derivatives of 2-Azido-1-(4-(2-methoxyethyl)piperazin-1-yl)ethan-1-one have been identified as potent inhibitors, disrupting the viral gp120 interaction with the CD4 receptor on host cells. This research underscores the compound's utility in creating pharmacophores to combat HIV, showcasing its role in antiviral drug development (Wang et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their affinity with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
It’s known that alpha1-adrenergic receptors, which are potential targets of similar compounds, are activated or blocked by these compounds, affecting various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Pathways
Alpha1-adrenergic receptors, potential targets of similar compounds, are known to play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profile .
Result of Action
Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells .
Action Environment
The environment can significantly impact the effectiveness of similar compounds, especially those targeting gpcrs like the alpha1-adrenergic receptors .
Propiedades
IUPAC Name |
2-azido-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-16-7-6-13-2-4-14(5-3-13)9(15)8-11-12-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZUCYRQMYQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



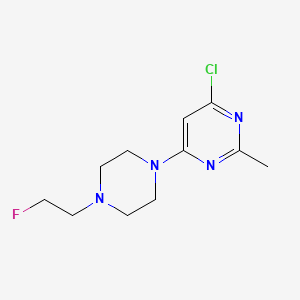
![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)
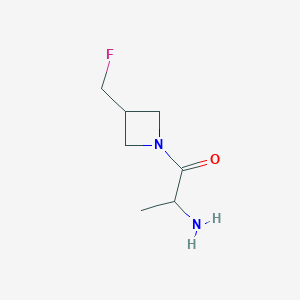
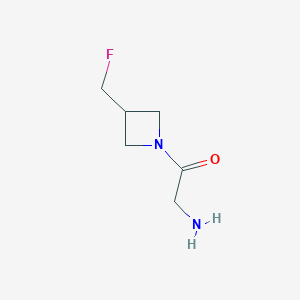
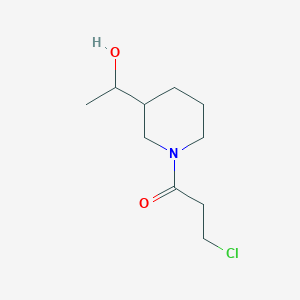
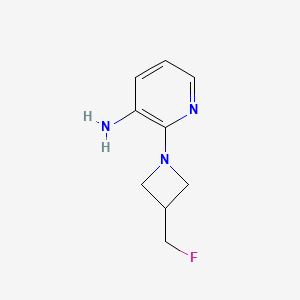

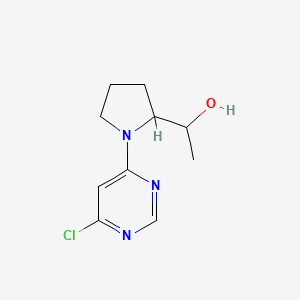

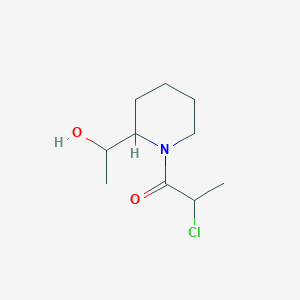
![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)
